N-(4-fluoro-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

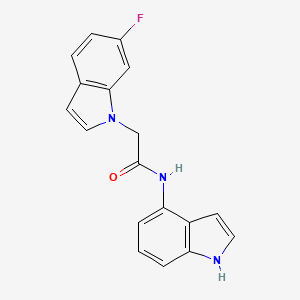

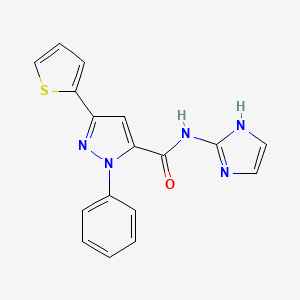

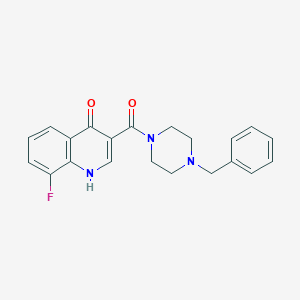

N-(4-Fluor-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamid: ist eine synthetische organische Verbindung, die zur Klasse der Indazol-Derivate gehört. Diese Verbindung zeichnet sich durch das Vorhandensein eines fluorierten Indazolrings und eines Tetrazolrings aus, die an eine Benzamid-Einheit gebunden sind. Aufgrund seiner einzigartigen chemischen Struktur und seines potenziellen biologischen Wirkungsmechanismus hat es in verschiedenen Bereichen der wissenschaftlichen Forschung Interesse geweckt.

Herstellungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von N-(4-Fluor-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamid umfasst typischerweise mehrstufige organische Reaktionen. Ein gängiger Syntheseweg umfasst:

Bildung des Indazolrings: Der Indazolring kann durch die Cyclisierung geeigneter Hydrazinderivate mit ortho-substituierten aromatischen Aldehyden oder Ketonen unter sauren oder basischen Bedingungen synthetisiert werden.

Einführung der Fluorgruppe: Die Fluorgruppe kann durch elektrophile Fluorierung mit Reagenzien wie N-Fluorbenzolsulfonimid (NFSI) oder Selectfluor eingeführt werden.

Bildung des Tetrazolrings: Der Tetrazolring kann durch Reaktion eines geeigneten Nitrils mit Natriumazid in Gegenwart eines Katalysators wie Zinkchlorid synthetisiert werden.

Kopplung mit Benzamid: Der letzte Schritt umfasst die Kupplung des fluorierten Indazols und des Tetrazolderivats mit einer Benzamid-Einheit unter Verwendung von Kupplungsreagenzien wie N,N'-Dicyclohexylcarbodiimid (DCC) oder 1-Ethyl-3-(3-Dimethylaminopropyl)carbodiimid (EDC).

Industrielle Produktionsmethoden

Die industrielle Produktion von N-(4-Fluor-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamid kann die Optimierung der oben genannten Synthesewege umfassen, um höhere Ausbeuten und Reinheit zu erzielen. Dies kann die Verwendung von Durchflussreaktoren, fortschrittliche Reinigungstechniken und Prozessoptimierung umfassen, um Nebenprodukte und Abfall zu minimieren.

Chemische Reaktionsanalyse

Arten von Reaktionen

Oxidation: Die Verbindung kann Oxidationsreaktionen, insbesondere am Indazolring, mit Oxidationsmitteln wie Kaliumpermanganat oder Wasserstoffperoxid eingehen.

Reduktion: Die Reduktion der Nitrogruppe (falls vorhanden) an der Benzamid-Einheit kann mit Reduktionsmitteln wie Palladium auf Kohlenstoff (Pd/C) und Wasserstoffgas erreicht werden.

Substitution: Die Fluorgruppe am Indazolring kann an nukleophilen aromatischen Substitutionsreaktionen mit Nukleophilen wie Aminen oder Thiolen teilnehmen.

Häufige Reagenzien und Bedingungen

Oxidation: Kaliumpermanganat, Wasserstoffperoxid.

Reduktion: Palladium auf Kohlenstoff (Pd/C), Wasserstoffgas.

Substitution: Amine, Thiole, unter basischen oder sauren Bedingungen.

Hauptprodukte, die gebildet werden

Oxidation: Oxidierte Derivate des Indazolrings.

Reduktion: Reduzierte Derivate der Benzamid-Einheit.

Substitution: Substituierte Derivate des Indazolrings.

Wissenschaftliche Forschungsanwendungen

Chemie: Als Baustein für die Synthese komplexerer Moleküle verwendet.

Biologie: Als potentielle biochemische Sonde zur Untersuchung von Enzymaktivitäten und Proteininteraktionen untersucht.

Medizin: Für seine potenziellen therapeutischen Wirkungen, einschließlich entzündungshemmender, krebshemmender und antimikrobieller Aktivitäten, untersucht.

Industrie: Bei der Entwicklung neuer Materialien und als Vorläufer für die Synthese von Spezialchemikalien eingesetzt.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-fluoro-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamide typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of appropriate hydrazine derivatives with ortho-substituted aromatic aldehydes or ketones under acidic or basic conditions.

Introduction of the Fluoro Group: The fluoro group can be introduced via electrophilic fluorination using reagents such as N-fluorobenzenesulfonimide (NFSI) or Selectfluor.

Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

Coupling with Benzamide: The final step involves coupling the fluoro-substituted indazole and the tetrazole derivative with a benzamide moiety using coupling reagents like N,N’-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to minimize by-products and waste.

Analyse Chemischer Reaktionen

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indazole ring, using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction of the nitro group (if present) on the benzamide moiety can be achieved using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.

Substitution: The fluoro group on the indazole ring can participate in nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Palladium on carbon (Pd/C), hydrogen gas.

Substitution: Amines, thiols, under basic or acidic conditions.

Major Products Formed

Oxidation: Oxidized derivatives of the indazole ring.

Reduction: Reduced derivatives of the benzamide moiety.

Substitution: Substituted derivatives of the indazole ring.

Wissenschaftliche Forschungsanwendungen

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as a biochemical probe to study enzyme activities and protein interactions.

Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anti-cancer, and antimicrobial activities.

Industry: Utilized in the development of novel materials and as a precursor for the synthesis of specialty chemicals.

Wirkmechanismus

Der Wirkungsmechanismus von N-(4-Fluor-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamid beinhaltet die Wechselwirkung mit spezifischen molekularen Zielstrukturen und -pfaden:

Molekulare Zielstrukturen: Die Verbindung kann Enzyme, Rezeptoren oder Proteine anzielen, die an verschiedenen biologischen Prozessen beteiligt sind.

Beteiligte Pfade: Es kann Signalwege modulieren, die mit Entzündungen, Zellproliferation und Apoptose zusammenhängen.

Vergleich Mit ähnlichen Verbindungen

N-(4-Fluor-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamid kann mit anderen Indazol- und Tetrazolderivaten verglichen werden:

Ähnliche Verbindungen: N-(4-Chlor-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamid, N-(4-Brom-2H-indazol-3-yl)-4-(5-methyl-1H-tetrazol-1-yl)benzamid.

Einzigartigkeit: Das Vorhandensein der Fluorgruppe und die spezifische Anordnung des Indazol- und Tetrazolrings verleihen der Verbindung einzigartige chemische und biologische Eigenschaften und unterscheiden sie von anderen ähnlichen Verbindungen.

Eigenschaften

Molekularformel |

C16H12FN7O |

|---|---|

Molekulargewicht |

337.31 g/mol |

IUPAC-Name |

N-(4-fluoro-1H-indazol-3-yl)-4-(5-methyltetrazol-1-yl)benzamide |

InChI |

InChI=1S/C16H12FN7O/c1-9-19-22-23-24(9)11-7-5-10(6-8-11)16(25)18-15-14-12(17)3-2-4-13(14)20-21-15/h2-8H,1H3,(H2,18,20,21,25) |

InChI-Schlüssel |

HBGQBWFKWBNBOM-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=NN=NN1C2=CC=C(C=C2)C(=O)NC3=NNC4=C3C(=CC=C4)F |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![methyl 5-fluoro-2-({[4-(4-methoxyphenyl)-1,4,6,7-tetrahydro-5H-imidazo[4,5-c]pyridin-5-yl]carbonyl}amino)benzoate](/img/structure/B12160420.png)

![methyl 3-(4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-5-carboxamido)propanoate](/img/structure/B12160421.png)

![methyl 2-{(3E)-3-[hydroxy(5-methylfuran-2-yl)methylidene]-4,5-dioxo-2-phenylpyrrolidin-1-yl}-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12160438.png)

![(1-methyl-1H-indol-4-yl)[4-(methylsulfonyl)piperazin-1-yl]methanone](/img/structure/B12160440.png)

![2-(3-oxo-5,6,7,8-tetrahydrocinnolin-2(3H)-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B12160445.png)

![N-{1-[3-(dimethylamino)propyl]-2-methyl-1H-benzimidazol-5-yl}-3-(1H-indol-3-yl)propanamide](/img/structure/B12160451.png)

![N-[1-(naphthalen-1-ylamino)-2-oxo-2-phenylethyl]thiophene-2-carboxamide](/img/structure/B12160452.png)

![7-[(4-Fluorophenyl)(pyrimidin-2-ylamino)methyl]quinolin-8-ol](/img/structure/B12160469.png)

![1-[3-(dimethylamino)propyl]-3-hydroxy-4-{[3-methyl-4-(2-methylpropoxy)phenyl]carbonyl}-5-phenyl-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B12160476.png)

![2-({5-[(2-chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}sulfanyl)-N'-[(Z)-furan-2-ylmethylidene]acetohydrazide](/img/structure/B12160501.png)